

Technical Guide: Certificate of Analysis and Purity of Apixaban-13C,d3

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Compound of Interest

Compound Name: Apixaban-13C,d3

Cat. No.: B590848

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of **Apixaban-13C,d3**, an isotopically labeled internal standard crucial for the accurate quantification of the anticoagulant drug Apixaban in biological matrices. This document outlines the key analytical techniques used to determine its chemical and isotopic purity, along with detailed experimental protocols and the underlying principles of its mechanism of action.

Certificate of Analysis

A Certificate of Analysis (CoA) for **Apixaban-13C,d3** provides a comprehensive summary of its identity, purity, and quality. The following tables present typical quantitative data found on a CoA.

Table 1: General Information

Parameter	Specification
Product Name	Apixaban-13C,d3
CAS Number	1261393-15-0
Molecular Formula	C ₂₄ ¹³ CH ₂₂ D ₃ N ₅ O ₄
Molecular Weight	463.52 g/mol
Appearance	Off-white to pale yellow solid

Table 2: Quality Control Data

Test	Method	Specification	Result
Chemical Purity	HPLC	≥ 95%	97.2% [1]
Isotopic Purity (¹³ C)	Mass Spectrometry	≥ 99 atom % ¹³ C	99 atom % [1]
Isotopic Purity (D)	Mass Spectrometry	≥ 99 atom % D	99 atom % [1]
Identity	¹ H NMR, ¹³ C NMR, MS	Conforms to structure	Conforms

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of **Apixaban-13C,d3**.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a primary technique for determining the chemical purity of **Apixaban-13C,d3** by separating it from any unlabeled Apixaban and other related impurities.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is passed through a nonpolar stationary phase. Nonpolar compounds, like Apixaban, are retained longer on the column.

Typical HPLC Parameters:

Parameter	Description
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A	0.1% Trifluoroacetic acid in Water
Mobile Phase B	Acetonitrile
Gradient	A time-based gradient from high aqueous to high organic
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection	UV at 280 nm
Injection Volume	10 µL

Data Analysis: The percentage purity is calculated by dividing the peak area of **Apixaban-13C,d3** by the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

LC-MS/MS is a highly sensitive and specific technique used to confirm the molecular weight and determine the isotopic enrichment of **Apixaban-13C,d3**.

Principle: The sample is first separated by liquid chromatography and then introduced into a mass spectrometer. The molecule is ionized, and the mass-to-charge ratio (m/z) of the parent ion is measured. The parent ion is then fragmented, and the m/z of the resulting fragment ions are also measured. For **Apixaban-13C,d3**, the expected mass shift due to the isotopic labels is monitored.

Typical LC-MS/MS Parameters:

Parameter	Description
Ionization Mode	Electrospray Ionization (ESI), Positive
Parent Ion (Apixaban)	m/z 460.2
Parent Ion (Apixaban-13C,d3)	m/z 464.2
Fragment Ion (Apixaban)	m/z 443.2
Fragment Ion (Apixaban-13C,d3)	m/z 447.4

Data Analysis: The isotopic purity is determined by comparing the ion intensity of the labeled compound (m/z 464.2) to that of the unlabeled compound (m/z 460.2).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure and the position of the isotopic labels in **Apixaban-13C,d3**.

Principle: NMR exploits the magnetic properties of atomic nuclei. In ^1H NMR, the chemical environment of each proton is observed. In ^{13}C NMR, the carbon skeleton is analyzed. For **Apixaban-13C,d3**, the presence of the ^{13}C label will result in a distinct signal in the ^{13}C NMR spectrum, and the absence of the methoxy protons in the ^1H NMR spectrum confirms the deuteration.

General NMR Protocol:

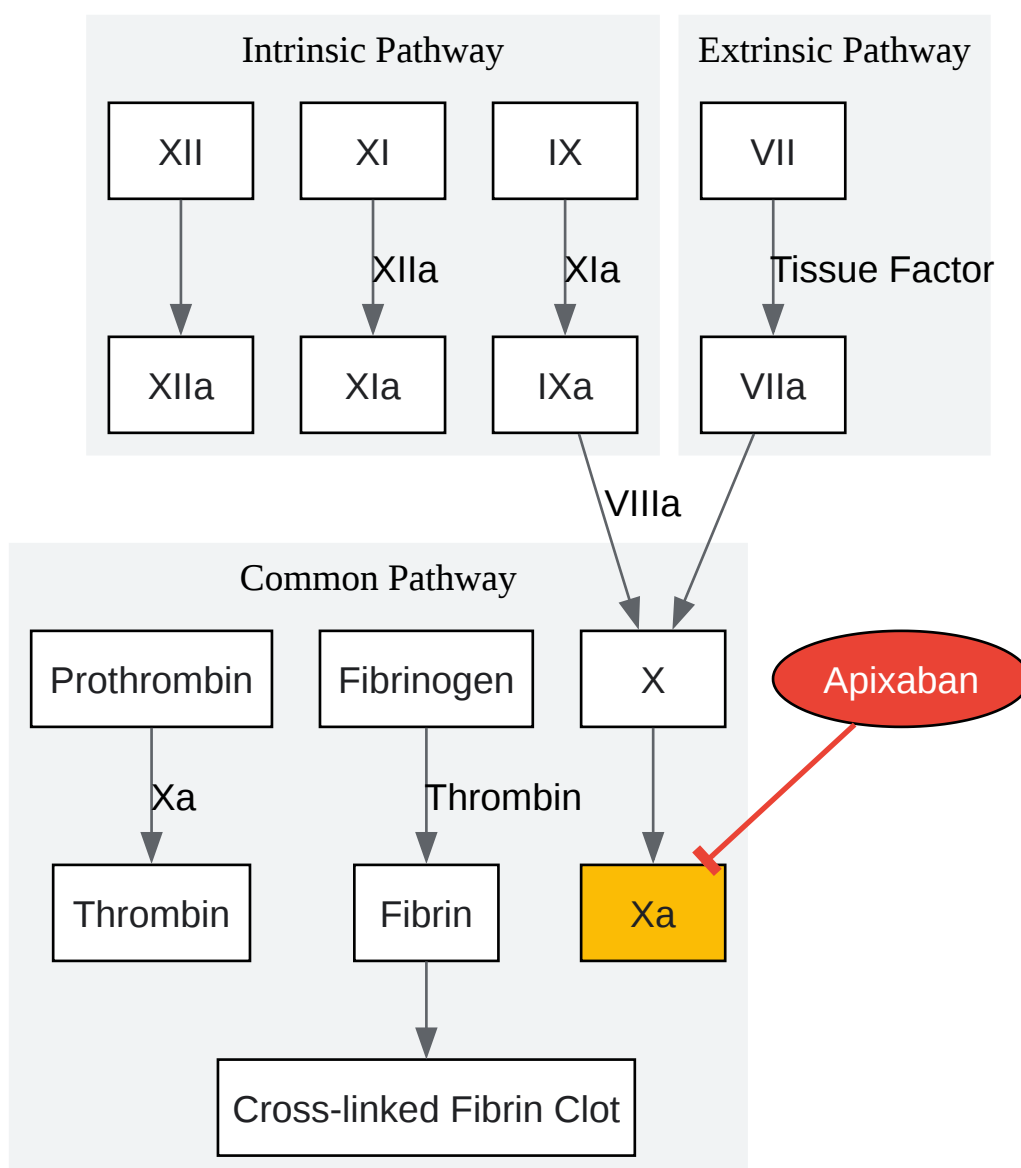
- Sample Preparation: Dissolve a few milligrams of **Apixaban-13C,d3** in a suitable deuterated solvent (e.g., DMSO- d_6).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.
- Spectral Analysis:
 - ^1H NMR: Confirm the absence of the methoxy proton signal (around 3.8 ppm for unlabeled Apixaban) and the presence of all other expected proton signals.

- ^{13}C NMR: Identify the enriched ^{13}C signal of the methoxy carbon and confirm the chemical shifts of all other carbon atoms are consistent with the structure of Apixaban.

Mandatory Visualizations

Mechanism of Action: Coagulation Cascade

Apixaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, Apixaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.

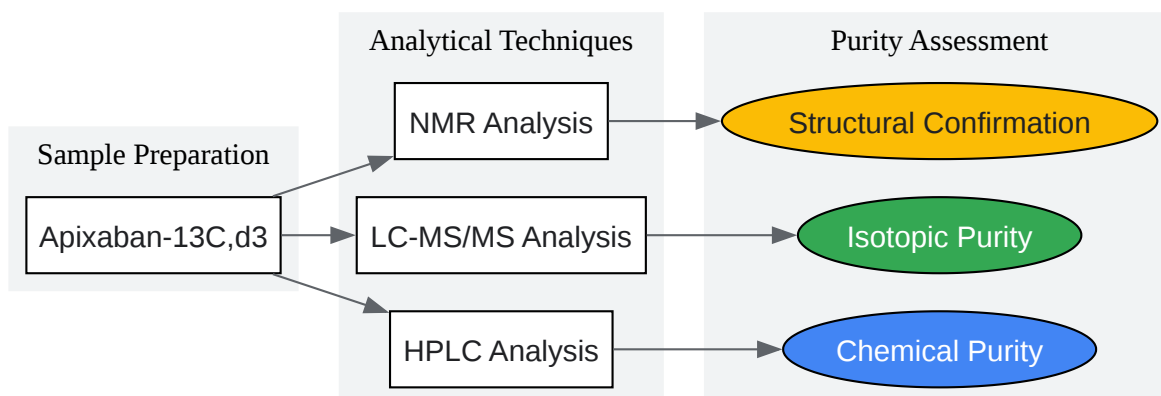


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Coagulation cascade and the inhibitory action of Apixaban.

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive purity assessment of **Apixaban-13C,d3**.



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References

- 1. Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy | Springer Nature Experiments [experiments.springernature.com]
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